

Spectroscopic Profile of 3-Methoxyphenyl: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxyphenyl

Cat. No.: B12655295

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxyphenyl** (also known as 3-methoxyphenol), a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. This document presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **3-Methoxyphenyl**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **3-Methoxyphenyl**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.13	t	1H	Ar-H
6.50-6.41	m	3H	Ar-H
5.34	s	1H	-OH
3.77	s	3H	-OCH ₃

Solvent: CDCl₃, Frequency: 400 MHz^[1]

Table 2: ¹³C NMR Spectroscopic Data for **3-Methoxyphenyl**

Chemical Shift (δ) ppm	Assignment
161.2	C-O (methoxy)
155.6	C-OH
131.5	Ar-CH
105.2	Ar-CH
104.5	Ar-CH
102.2	Ar-CH
55.3	-OCH ₃

Solvent: CDCl₃, Frequency: 100 MHz^[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **3-Methoxyphenyl**

Wavenumber (cm ⁻¹)	Description of Vibration
~3550 - 3230	O-H stretch (broad, indicating hydrogen bonding)
~3100 - 3000	Aromatic C-H stretch
~1600 - 1440	Aromatic C=C ring stretch
~1230 - 1140	C-O stretch (aryl ether)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **3-Methoxyphenyl**

m/z	Relative Intensity (%)	Assignment
124	99.99	[M] ⁺ (Molecular Ion)
81	39.50	Fragment Ion
95	34.90	Fragment Ion
53	32.00	Fragment Ion
39	36.20	Fragment Ion

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

Sample Preparation:

- Approximately 5-10 mg of **3-Methoxyphenyl** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

¹H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment is used.
- Number of Scans: Typically 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

¹³C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
- Number of Scans: A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
- Relaxation Delay: A delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy

IR spectra are generally recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

- As **3-Methoxyphenyl** is a liquid at room temperature, the simplest method is to prepare a neat sample.
- A single drop of the compound is placed on the surface of one salt plate (e.g., NaCl or KBr).

- A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Data Acquisition:

- Spectral Range: The spectrum is typically scanned from 4000 cm^{-1} to 400 cm^{-1} .
- Resolution: A resolution of 4 cm^{-1} is generally sufficient.
- Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

- A dilute solution of **3-Methoxyphenyl** is prepared in a volatile organic solvent such as dichloromethane or methanol.
- The concentration is typically in the range of $10\text{-}100\text{ }\mu\text{g/mL}$.

GC-MS Parameters:

- Injection: A small volume (e.g., $1\text{ }\mu\text{L}$) of the sample solution is injected into the GC.
- Carrier Gas: Helium is commonly used as the carrier gas.
- Column: A non-polar or medium-polarity capillary column is suitable for separation.
- Temperature Program: A temperature gradient is used to ensure good separation and peak shape.

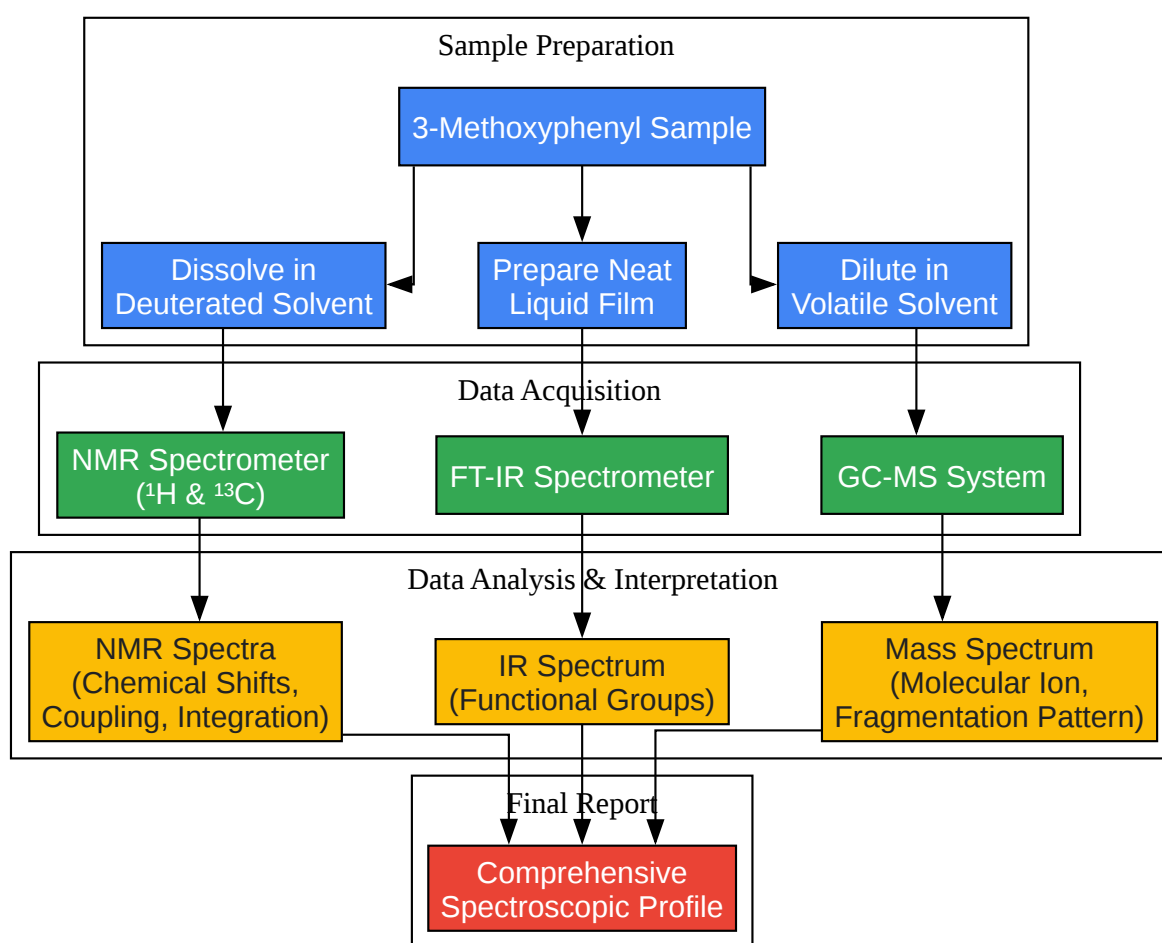
Mass Spectrometer Parameters (EI):

- Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation.

- **Mass Range:** The detector is set to scan a mass-to-charge (m/z) ratio range that includes the molecular weight of the compound (e.g., m/z 35-300).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methoxyphenyl**.



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General workflow for spectroscopic analysis.

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References

- 1. researchgate.net [researchgate.net]
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